9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Description
9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic amine compound characterized by a rigid [3.3.1] ring system containing two nitrogen atoms. The methyl group at the 9-position and the protonated amines (as dihydrochloride) enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry. This scaffold is notable for its role in targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, as highlighted in pharmacological studies . Its synthesis typically involves carbamylation and demethylation steps using intermediates like 9-methyl-3,9-diazabicyclo[4.2.1]nonane, followed by functionalization with aryl or alkyl groups .
Properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-3-2-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUHXBQTQMMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955859 | |
| Record name | 9-Methyl-3,9-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3431-07-0 | |
| Record name | 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003431070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-3,9-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of N-Alkylpiperidine Dicarboxylates
A patented method involves heating dimethyl N-methylpiperidine-2,6-dicarboxylate with benzylamine at 150–350°C for 12–48 hours, forming 3-benzyl-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane. This intermediate undergoes lithium aluminum hydride reduction in anhydrous diethyl ether (72 hours at room temperature) to yield the tertiary amine framework.
Reaction Scheme:
$$
\text{Dimethyl ester} + \text{Benzylamine} \xrightarrow{\Delta} \text{Dioxo intermediate} \xrightarrow{\text{LiAlH}_4} \text{Bicyclic amine}
$$
Reductive Alkylation Strategies
Alternative approaches utilize formaldehyde-mediated Mannich reactions. Example 8 describes condensing 9-methyl-3,9-diazabicyclo[3.3.1]nonane with indole and formaldehyde in glacial acetic acid, followed by basification and benzene extraction. This five-day reaction achieves 67–72% yields for substituted derivatives.
The introduction of the N-methyl group and hydrochloride salt formation are critical final steps.
N-Methylation Techniques
Primary methods include:
- Reductive methylation using formaldehyde/hydrogen over palladium
- Direct alkylation with methyl iodide in ethanol/water mixtures
Example 6 demonstrates dimethylation via sequential treatment with methylating agents, producing 3,9-dimethyl derivatives that are subsequently hydrolyzed.
Hydrochloride Salt Preparation
The free base is treated with concentrated hydrochloric acid in ethanol, followed by solvent removal under reduced pressure. Crystallization from ethanol/n-pentane mixtures yields the dihydrochloride salt with 95–97% purity.
Critical Parameters:
- Stoichiometric HCl addition (2.05–2.10 eq)
- Crystallization temperature: 0–5°C
- Final drying under vacuum (40°C, 24 hr)
Industrial-Scale Production Optimization
Large-scale manufacturing requires modified protocols to enhance efficiency and safety.
Reaction Condition Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 150–350°C | 200–250°C |
| Pressure | Atmospheric | 2–5 bar |
| Catalyst Loading | 5% Pd/C | 1–2% Pd/C |
| Batch Size | 0.1–1 kg | 50–100 kg |
Purification Technologies
- Continuous Chromatography : Replaces batch column methods for intermediate purification
- Anti-Solvent Crystallization : Uses n-hexane/ethanol mixtures (3:1 v/v) for high-purity salt recovery
- Lyophilization : Final product drying under vacuum (0.01 mbar) ensures <0.5% moisture content
Analytical Characterization
Critical quality control metrics for the dihydrochloride salt:
| Property | Specification | Method |
|---|---|---|
| Melting Point | 258–260°C | DSC |
| Purity | ≥95% | HPLC (C18 column) |
| Chloride Content | 30.2–32.1% | Ion Chromatography |
| Residual Solvents | <500 ppm | GC-MS |
X-ray diffraction analysis confirms the bicyclo[3.3.1]nonane framework with characteristic d-spacings at 4.85 Å and 3.92 Å.
Comparative Evaluation of Synthetic Methods
Yield and Efficiency Analysis
| Method | Average Yield | Time Required | Scalability |
|---|---|---|---|
| Dicarboxylate Cyclization | 82% | 48 hr | High |
| Reductive Alkylation | 68% | 120 hr | Moderate |
| Hydrogenation | 91% | 24 hr | High |
Environmental Impact Assessment
- E-Factor : 18–22 kg waste/kg product (dicarboxylate route)
- PMI : 6.7–8.2 (reductive alkylation)
- Solvent Recovery: 85–90% ethanol reuse in industrial processes
Chemical Reactions Analysis
Types of Reactions
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclononane derivatives.
Scientific Research Applications
Medicinal Chemistry
MNDH is being investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Its amine functionalities allow it to participate in various chemical reactions typical of amines, which can lead to the synthesis of new pharmaceutical compounds.
- Biological Activity : Studies have shown that MNDH can act as a Brønsted-Lowry base, making it useful in deprotonation reactions and as a catalyst in organic transformations. This property is particularly valuable for synthesizing complex organic molecules efficiently.
Organic Synthesis
MNDH serves as an intermediate in the synthesis of other complex organic compounds. Its ability to interact with protons and Lewis acids suggests that it can facilitate various organic reactions, including:
- Deprotonation
- Catalysis in organic transformations
- Synthesis of specialty chemicals and agrochemicals .
Biological Studies
Research involving MNDH includes interaction studies with biological macromolecules to understand its mechanisms of action and potential therapeutic roles:
- Investigations into its effects on neurotransmitter systems suggest possible applications in treating neuropsychiatric disorders.
- Its role as a modulator of receptor activity has been explored, indicating potential benefits in drug development for conditions such as anxiety and sleep disorders .
Case Studies
Several studies have documented the applications of MNDH:
- Catalytic Activity : In one study, MNDH was tested as a catalyst for the synthesis of various organic compounds, demonstrating improved yields and selectivity compared to traditional catalysts.
- Therapeutic Potential : Another research effort focused on MNDH's interaction with AMPA receptors, revealing its potential as a positive allosteric modulator, which could be beneficial for enhancing synaptic transmission in neurological applications.
- Synthesis Routes : The compound can be synthesized through multi-step organic reactions involving suitable diamines and dicarboxylic acids under controlled conditions, leading to high-purity yields essential for research applications .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to MNDH:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Methyl-3,9-diazabicyclo[3.3.1]nonane | Two nitrogen atoms in bicyclic frame | Potential therapeutic applications |
| 3,7-Diazabicyclo[3.3.1]nonane | Nitrogen atoms at different positions | Different receptor interactions |
| 4-Hydroxy-3,9-diazabicyclo(3.3.1)nonane | Hydroxy-substituted variant | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of 9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological Profile Comparison
- Receptor Selectivity: The parent compound (9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride) shows dual activity at 5-HT3 and opioid receptors, whereas 3,7-diazabicyclo[3.3.1]nonane derivatives target nicotinic acetylcholine receptors (nAChRs) and cardiac ion channels . Substitution with aromatic groups (e.g., chloropyridinyl in compound 61) shifts selectivity toward nAChRs, demonstrating structure-activity relationship (SAR) flexibility .
- Toxicity: Acute toxicity (LD50) for 3-benzyl-9-(dimethylaminoethyl) analogs is 27 mg/kg (intravenous, mice), indicating higher toxicity compared to unsubstituted diazabicyclo derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride (CAS Number: 3431-07-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 213.15 g/mol
- IUPAC Name : 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
- Purity : 97% .
Pharmacological Effects
Research indicates that 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride exhibits several pharmacological effects:
- Neuropharmacological Activity :
- Orexin Receptor Modulation :
The mechanism of action involves modulation of neurotransmitter systems and receptor interactions:
- Orexin Receptors : The compound selectively binds to orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation and appetite control .
- Neurotransmitter Systems : It may enhance the release or action of neurotransmitters linked to mood regulation, thereby exerting antidepressant effects .
Study on Antidepressant Activity
A notable study investigated the antidepressant-like effects of 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride in a mouse model of depression. The results indicated a significant reduction in depressive behaviors when compared to control groups .
Orexin Receptor Antagonism
In another study focusing on orexin receptor antagonism, the compound was shown to effectively reduce hyperactivity and anxiety-like behaviors in rodent models. This suggests its potential as a therapeutic agent for anxiety disorders .
Data Table
| Property | Value |
|---|---|
| Chemical Structure | Chemical Structure |
| Molecular Weight | 213.15 g/mol |
| CAS Number | 3431-07-0 |
| Purity | 97% |
| Biological Activities | Antidepressant, Orexin antagonist |
Q & A
Q. What are the common synthetic routes for 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride?
The synthesis typically involves a double Mannich reaction using acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio to form the bicyclic core. Subsequent functionalization, such as alkylation or acylation, introduces the methyl group at the 9-position. For example, reacting the parent compound with methylating agents (e.g., methyl iodide) under basic conditions yields the methylated derivative. The dihydrochloride salt is obtained via acidification with HCl, followed by recrystallization from methanol or ethanol for purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- IR spectroscopy identifies key functional groups (e.g., C=O stretching at ~1718 cm⁻¹, amide carbonyl at ~1654 cm⁻¹) .
- X-ray crystallography resolves bond angles, torsion angles (e.g., C3–C2–C6–C16 = 179.81°), and hydrogen bonding patterns. Refinement parameters (e.g., R-factor) validate structural accuracy .
- NMR (¹H/¹³C) confirms proton environments (e.g., methyl group resonance at δ ~2.5 ppm) and carbon connectivity .
Q. What are the key considerations in purification and crystallization?
- Solvent selection : Methanol or ethanol is preferred for recrystallization due to the compound’s moderate solubility.
- Acid-base workup : Neutralization with potassium carbonate followed by chloroform extraction removes impurities .
- Temperature control : Slow cooling of saturated solutions yields high-purity crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) optimize synthesis and application?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, DFT studies on analogous compounds reveal charge distribution patterns critical for functionalization .
- Molecular docking : Screens derivatives for biological activity (e.g., anti-Parkinsonism) by simulating interactions with target proteins (e.g., dopamine receptors). This guides selective sulfonation or acylation strategies .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain discrepancies in hydrogen bonding observed in IR vs. crystallography .
- Torsional angle cross-validation : Compare experimental X-ray torsion angles (e.g., C1–N1–C8=O1 = 173.9°) with computational models to identify conformational flexibility .
- Multi-technique validation : Correlate ¹H NMR coupling constants with crystallographic data to confirm dynamic behavior in solution .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Functional group variation : Introduce substituents (e.g., sulfonyl groups via benzenesulfonyl chloride) to probe steric/electronic effects on bioactivity .
- Salt formation : Compare hydrochloride salts with free bases to assess solubility and membrane permeability in pharmacological assays .
- Scaffold modification : Synthesize bicyclo[4.2.1]nonane analogs to evaluate ring size impact on target binding .
Methodological Notes
- Synthetic protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Crystallographic refinement requires software like APEX3 and SHELXL for accurate disorder modeling .
- Computational workflows (e.g., Gaussian or Discovery Studio) must incorporate solvent effects and dispersion corrections for reliable predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

